molecular formula C5H10N2 B12974959 3-Amino-3-methylbutanenitrile

3-Amino-3-methylbutanenitrile

Cat. No.: B12974959
M. Wt: 98.15 g/mol
InChI Key: QRTYOGZNWNFUGB-UHFFFAOYSA-N
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Description

3-Amino-3-methylbutanenitrile is an organic compound with the molecular formula C5H10N2 It is a nitrile derivative, characterized by the presence of an amino group and a nitrile group attached to a butane backbone

Synthetic Routes and Reaction Conditions:

    Reduction of Nitriles: One common method for synthesizing this compound involves the reduction of 3-methylbutanenitrile using lithium aluminum hydride (LiAlH4).

    Amination of Nitriles: Another method involves the direct amination of 3-methylbutanenitrile using ammonia or primary amines under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using LiAlH4 or catalytic hydrogenation methods. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Types of Reactions:

Common Reagents and Conditions:

    Reducing Agents: LiAlH4, NaBH4

    Catalysts: Raney nickel, Pd/C

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions

Major Products Formed:

  • Primary amines
  • Substituted amines
  • Carboxylic acids
  • Amides

Mechanism of Action

The mechanism of action of 3-Amino-3-methylbutanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the nitrile group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Amino-3-methylbutanenitrile is unique due to the specific positioning of the amino and nitrile groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3-amino-3-methylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-5(2,7)3-4-6/h3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTYOGZNWNFUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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